molecular formula C9H7ClN2O B13130112 5-Chloro-2-methoxy-1,6-naphthyridine

5-Chloro-2-methoxy-1,6-naphthyridine

Cat. No.: B13130112
M. Wt: 194.62 g/mol
InChI Key: CLQIDTKIOVUEHK-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine typically involves the functionalization of the naphthyridine core. One common method includes the chlorination of 2-methoxy-1,6-naphthyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

5-Chloro-2-methoxy-1,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxy-1,6-naphthyridine is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-chloro-2-methoxy-1,6-naphthyridine

InChI

InChI=1S/C9H7ClN2O/c1-13-8-3-2-6-7(12-8)4-5-11-9(6)10/h2-5H,1H3

InChI Key

CLQIDTKIOVUEHK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C(=NC=C2)Cl

Origin of Product

United States

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